molecular formula C12H16BrF B1474358 (1-Bromo-2-fluorohexan-2-yl)benzene CAS No. 180347-99-3

(1-Bromo-2-fluorohexan-2-yl)benzene

Cat. No. B1474358
CAS RN: 180347-99-3
M. Wt: 259.16 g/mol
InChI Key: AYVUUZCHTGUWEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Bromo-2-fluorohexan-2-yl)benzene, also known as 1-Bromo-2-fluorohexylbenzene, is a highly versatile organic compound with numerous applications in the scientific and industrial fields. This compound has a wide range of uses, ranging from synthesis methods to scientific research applications. It has a unique structure that allows it to be used in a variety of ways, making it a valuable asset to the scientific and industrial communities.

Scientific Research Applications

  • Supramolecular Features in Derivatives :

    • The isostructural 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene, which are closely related to (1-Bromo-2-fluorohexan-2-yl)benzene, exhibit significant supramolecular characteristics like (non-classical) hydrogen bonding and parallel-displaced π–π interactions. This makes them interesting for studies in crystallography and supramolecular chemistry (Stein, Hoffmann, & Fröba, 2015).
  • Fluorination Processes :

    • Research on the direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives, which are structurally similar to this compound, reveals insights into regioselective synthesis techniques. This is valuable for producing compounds with specific fluorinated structures, crucial in various chemical synthesis processes (Zhao, Ming, Tang, & Zhao, 2016).
  • Synthesis of Complex Organic Compounds :

    • The compound 1-Bromo-3,5-bis(trifluoromethyl)benzene, which shares structural similarities with this compound, has been used as a starting material in organometallic synthesis. This demonstrates its utility in creating a range of synthetically valuable organometallic intermediates (Porwisiak & Schlosser, 1996).
  • Radiosynthesis Applications :

    • In the field of radiopharmaceuticals, derivatives of 1-bromo-2-fluorobenzene have been used for radiosynthesis, highlighting its potential use in medical imaging and diagnosis (Namolingam, Luthra, Brady, & Pike, 2001).
  • Antimicrobial Agents :

    • Research into novel antimicrobial agents has involved derivatives of bromo and fluoro benzene compounds, indicating potential for this compound in this area. These compounds have shown potent activity against a range of bacteria and fungi (Liaras, Geronikaki, Glamočlija, Ćirić, & Soković, 2011).

properties

IUPAC Name

(1-bromo-2-fluorohexan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrF/c1-2-3-9-12(14,10-13)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVUUZCHTGUWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CBr)(C1=CC=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Bromo-2-fluorohexan-2-yl)benzene
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(1-Bromo-2-fluorohexan-2-yl)benzene
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(1-Bromo-2-fluorohexan-2-yl)benzene
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Reactant of Route 6
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